molecular formula C12H8F3NO2S B5882322 3,4-difluoro-N-(4-fluorophenyl)benzenesulfonamide

3,4-difluoro-N-(4-fluorophenyl)benzenesulfonamide

Cat. No. B5882322
M. Wt: 287.26 g/mol
InChI Key: TZTNIWRGPJJDAG-UHFFFAOYSA-N
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Description

3,4-difluoro-N-(4-fluorophenyl)benzenesulfonamide, also known as DFB, is a chemical compound that belongs to the sulfonamide family. DFB has gained significant interest in the scientific community due to its diverse applications in the field of medicinal chemistry.

Mechanism of Action

The exact mechanism of action of 3,4-difluoro-N-(4-fluorophenyl)benzenesulfonamide is not fully understood. However, it is believed to exert its biological effects through the inhibition of specific enzymes or receptors. For instance, 3,4-difluoro-N-(4-fluorophenyl)benzenesulfonamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been demonstrated to inhibit the activity of carbonic anhydrase, which may contribute to its antitumor and neuroprotective effects.
Biochemical and Physiological Effects:
3,4-difluoro-N-(4-fluorophenyl)benzenesulfonamide has been shown to exhibit a range of biochemical and physiological effects. It has been demonstrated to inhibit the activity of specific enzymes and receptors, which may contribute to its therapeutic effects. 3,4-difluoro-N-(4-fluorophenyl)benzenesulfonamide has also been shown to induce apoptosis and cell cycle arrest in cancer cells, which may lead to the inhibition of tumor growth. Additionally, 3,4-difluoro-N-(4-fluorophenyl)benzenesulfonamide has been reported to have anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of various diseases.

Advantages and Limitations for Lab Experiments

3,4-difluoro-N-(4-fluorophenyl)benzenesulfonamide has several advantages for lab experiments. It is readily available and can be synthesized in high yield. Furthermore, it exhibits a broad range of biological activities, which makes it a versatile compound for various applications. However, 3,4-difluoro-N-(4-fluorophenyl)benzenesulfonamide also has some limitations. It is relatively unstable and may degrade over time, which can affect the reproducibility of experiments. Moreover, 3,4-difluoro-N-(4-fluorophenyl)benzenesulfonamide has not been extensively studied in vivo, and its pharmacokinetic properties are not well understood.

Future Directions

3,4-difluoro-N-(4-fluorophenyl)benzenesulfonamide has several potential future directions for research. Firstly, further studies are needed to elucidate the exact mechanism of action of 3,4-difluoro-N-(4-fluorophenyl)benzenesulfonamide. This will provide a better understanding of its biological effects and may lead to the development of more effective therapeutic agents. Secondly, 3,4-difluoro-N-(4-fluorophenyl)benzenesulfonamide may be investigated for its potential use in combination therapy with other drugs. This may enhance its therapeutic efficacy and reduce the risk of drug resistance. Finally, 3,4-difluoro-N-(4-fluorophenyl)benzenesulfonamide may be studied for its potential use in the treatment of other diseases such as diabetes and cardiovascular diseases.
Conclusion:
In conclusion, 3,4-difluoro-N-(4-fluorophenyl)benzenesulfonamide is a promising chemical compound with diverse applications in the field of medicinal chemistry. Its synthesis method is relatively straightforward, and it exhibits a broad range of biological activities. 3,4-difluoro-N-(4-fluorophenyl)benzenesulfonamide has been extensively studied for its potential therapeutic applications, and further research is needed to fully elucidate its mechanism of action and pharmacokinetic properties. Future studies may explore its use in combination therapy and for the treatment of other diseases.

Synthesis Methods

3,4-difluoro-N-(4-fluorophenyl)benzenesulfonamide can be synthesized through a multistep process involving the reaction of 4-fluoroaniline with 3,4-difluorobenzene sulfonyl chloride in the presence of a base. The resulting intermediate is then treated with ammonia to obtain 3,4-difluoro-N-(4-fluorophenyl)benzenesulfonamide in high yield.

Scientific Research Applications

3,4-difluoro-N-(4-fluorophenyl)benzenesulfonamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticancer, antiviral, antibacterial, and antifungal activities. 3,4-difluoro-N-(4-fluorophenyl)benzenesulfonamide has also been investigated as a potential inhibitor of carbonic anhydrase, an enzyme involved in the regulation of acid-base balance in the body. Furthermore, 3,4-difluoro-N-(4-fluorophenyl)benzenesulfonamide has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

3,4-difluoro-N-(4-fluorophenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F3NO2S/c13-8-1-3-9(4-2-8)16-19(17,18)10-5-6-11(14)12(15)7-10/h1-7,16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZTNIWRGPJJDAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NS(=O)(=O)C2=CC(=C(C=C2)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-difluoro-N-(4-fluorophenyl)benzenesulfonamide

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